1-Bromo-2-methoxy-4,5-dimethylbenzene
Overview
Description
1-Bromo-2-methoxy-4,5-dimethylbenzene is a synthetic compound with the CAS Number: 33500-88-8 . It has a molecular weight of 215.09 and its IUPAC name is 1-bromo-2-methoxy-4,5-dimethylbenzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-methoxy-4,5-dimethylbenzene is 1S/C9H11BrO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 . The molecular formula is C9H11BrO .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, the search results do not provide information on its density, boiling point, or melting point .Scientific Research Applications
Radical Bromination Studies 1-Bromo-2-methoxy-4,5-dimethylbenzene is used in radical bromination studies. For instance, X. Liu et al. (2001) investigated the radical bromination of 4-methoxy-1,2-dimethylbenzene, leading to the formation of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene. This research highlighted the potential weak intermolecular charge-transfer interactions involving bromine and oxygen atoms in neighboring molecules (Liu et al., 2001).
Synthesis of Industrial Compounds The compound serves as a key intermediate in synthesizing various industrial and therapeutic agents. For example, Yi Zhang et al. (2022) described the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate for manufacturing SGLT2 inhibitors, a class of diabetes therapy drugs. Their process demonstrated scalability and significant cost reduction (Zhang et al., 2022).
Liquid Crystal Research The compound is utilized in liquid crystal research. B. Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals, using reagents like 1-bromo-4-methoxybenzene. Their study revealed how the nature of the phenyl substituent significantly influences the mesogenic properties of these compounds (Bertini et al., 2003).
Electrochemical Applications A. Esteves et al. (2007) demonstrated the use of 1-bromo-2-methoxy-2-(prop-2'-ynyloxy)ethyl]benzene in electrochemical applications. Their work involved the electrogenerated nickel(I) tetramethylcyclam catalyzed reduction of this compound, leading to various high-yield tetrahydrofuran derivatives (Esteves et al., 2007).
Antioxidant and Anticancer Activities The bromophenol derivatives, including compounds like 2.,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, have been studied for their potential antioxidant and anticancer activities. Hui Dong et al. (2022) synthesized and evaluated these derivatives, finding significant potential in combating oxidative damage and inducing apoptosis in cancer cells (Dong et al., 2022).
Regioselective Bromination and Conversion Studies R. Aitken et al. (2016) researched the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products. This work is pivotal in understanding the chemical behavior of bromo-substituted compounds under different conditions (Aitken et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .
properties
IUPAC Name |
1-bromo-2-methoxy-4,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETNPXCTGLWDJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504511 | |
Record name | 1-Bromo-2-methoxy-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxy-4,5-dimethylbenzene | |
CAS RN |
33500-88-8 | |
Record name | 1-Bromo-2-methoxy-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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